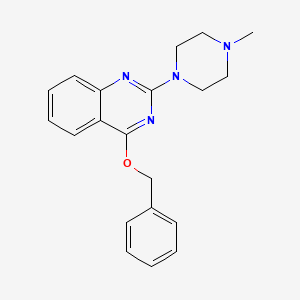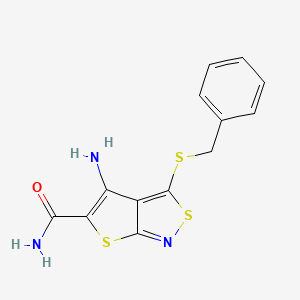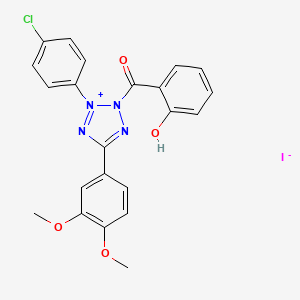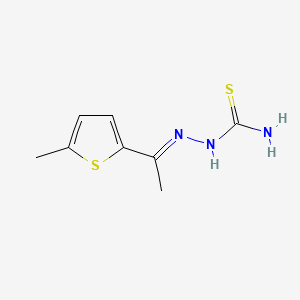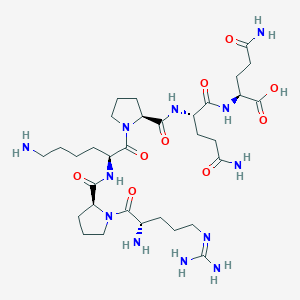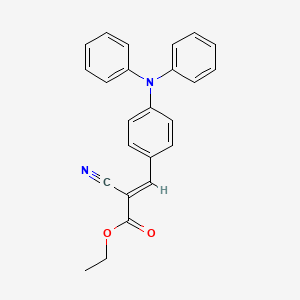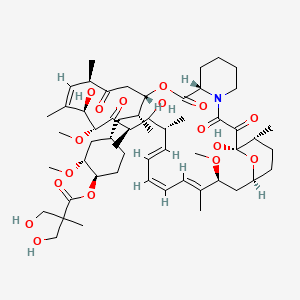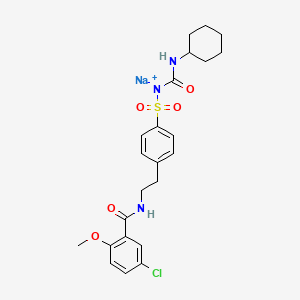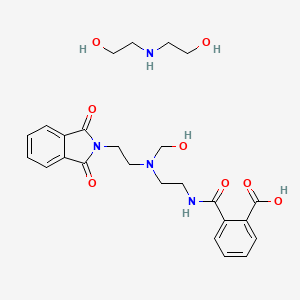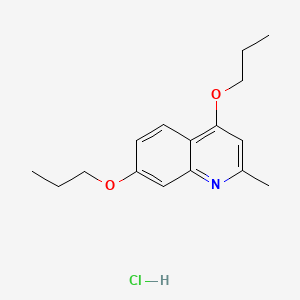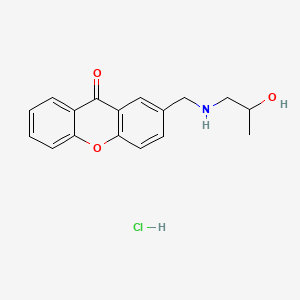
(+-)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride is a chemical compound with a complex structure that includes a xanthene core
Métodos De Preparación
The synthesis of (±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the xanthene core, followed by the introduction of the hydroxypropyl and amino groups. The reaction conditions may include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
(±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving cellular processes and biochemical pathways.
Industry: It can be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
(±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride can be compared with other similar compounds, such as:
Xanthene derivatives: These compounds share the xanthene core structure and may have similar chemical properties and applications.
Hydroxypropyl derivatives: These compounds contain the hydroxypropyl group and may have similar biological activities.
Amino derivatives: These compounds contain the amino group and may have similar reactivity and applications
Propiedades
Número CAS |
126929-74-6 |
|---|---|
Fórmula molecular |
C17H18ClNO3 |
Peso molecular |
319.8 g/mol |
Nombre IUPAC |
2-[(2-hydroxypropylamino)methyl]xanthen-9-one;hydrochloride |
InChI |
InChI=1S/C17H17NO3.ClH/c1-11(19)9-18-10-12-6-7-16-14(8-12)17(20)13-4-2-3-5-15(13)21-16;/h2-8,11,18-19H,9-10H2,1H3;1H |
Clave InChI |
QQZWEFACGYUTEP-UHFFFAOYSA-N |
SMILES canónico |
CC(CNCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


